



Application Note: GSK2983559 Free Acid Caco-2 Cell Permeability Assay

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Compound of Interest		
Compound Name:	GSK2983559 free acid	
Cat. No.:	B607819	Get Quote

Introduction

GSK2983559 is an orally active and potent inhibitor of Receptor-Interacting Protein 2 (RIP2) kinase, a key signaling partner of NOD2 involved in inflammatory responses.[1][2] As oral administration is a primary route for drug delivery, assessing the intestinal permeability of a compound is critical during drug development.[3][4] The Caco-2 cell permeability assay is the industry gold standard in vitro model for predicting human intestinal absorption and identifying potential efflux transporter substrates.[3][4]

Caco-2 cells, derived from human colon adenocarcinoma, differentiate into a polarized monolayer of enterocytes when cultured on semi-permeable supports.[5][6] These monolayers form tight junctions and express transporters and enzymes akin to the human intestinal barrier, making them an excellent model for permeability studies.[4][6][7] This document provides a detailed protocol for evaluating the bidirectional permeability of **GSK2983559** free acid using the Caco-2 model.

Principle of the Assay

The assay measures the rate of transport of GSK2983559 across the Caco-2 cell monolayer in two directions:

 Apical (AP) to Basolateral (BL): Simulates absorption from the gut lumen into the bloodstream.



• Basolateral (BL) to Apical (AP): Investigates the potential for active efflux back into the gut lumen, a mechanism that can limit a drug's bioavailability.[5][6]

The results are expressed as an apparent permeability coefficient (Papp) and an Efflux Ratio (ER). These values help classify the compound's absorption potential and determine if it is a substrate of efflux transporters like P-glycoprotein (P-gp).[5][7]

Experimental Protocol

This protocol outlines the procedure for conducting a Caco-2 permeability assay for GSK2983559. Given the compound's known suboptimal solubility, careful attention to its concentration and recovery is crucial for accurate data interpretation.[8][9]

- 1. Materials and Reagents
- Cells: Caco-2 cell line (ATCC HTB-37)
- Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.
- Assay Plates: 24-well or 96-well Transwell plates with permeable polycarbonate membrane inserts (e.g., 0.4 μm pore size).
- Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4.
- Test Compound: GSK2983559 free acid.
- Control Compounds:
 - High Permeability: Propranolol or Antipyrine.[10]
 - Low Permeability: Atenolol.[10]
 - Efflux Substrate: Digoxin or Rhodamine 123.[11]
- Reagents: Trypsin-EDTA, Phosphate Buffered Saline (PBS), Lucifer Yellow, Transepithelial Electrical Resistance (TEER) meter.



- Equipment: Cell culture incubator (37°C, 5% CO2), laminar flow hood, multi-well plate reader, LC-MS/MS system.
- 2. Caco-2 Cell Culture and Seeding
- Culture Caco-2 cells in T-75 flasks until they reach 80-90% confluency.
- Wash cells with PBS and detach using Trypsin-EDTA.
- Resuspend cells in culture medium and perform a cell count.
- Seed the cells onto the apical side of the Transwell inserts at a density of approximately 6 x 10⁴ cells/cm².
- 3. Formation of Differentiated Monolayer
- Incubate the seeded plates at 37°C in a 5% CO2 humidified atmosphere for 18-22 days.[10]
- Change the culture medium in both the apical and basolateral compartments every 2-3 days.
- 4. Monolayer Integrity Assessment
- Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each well. Monolayers with TEER values >250 Ω·cm² are considered integral and suitable for the assay.[5]
- Alternatively, perform a Lucifer Yellow permeability test. Add Lucifer Yellow to the apical chamber and measure its appearance in the basolateral chamber after incubation. A Papp value for Lucifer Yellow of $<1.0 \times 10^{-6}$ cm/s indicates a tight monolayer.
- 5. Permeability Assay
- Prepare a stock solution of GSK2983559 free acid in a suitable solvent (e.g., DMSO) and dilute it in assay buffer to the final test concentration (typically 1-10 μM).[5][10] Ensure the final DMSO concentration is ≤1%.
- Prepare solutions for control compounds similarly.



- Gently wash the cell monolayers twice with pre-warmed (37°C) assay buffer.
- For A → B Permeability: Add the test/control compound solution to the apical (donor) compartment and fresh assay buffer to the basolateral (receiver) compartment.
- For B → A Permeability: Add the test/control compound solution to the basolateral (donor) compartment and fresh assay buffer to the apical (receiver) compartment.
- Incubate the plate at 37°C on an orbital shaker for a defined period, typically 60-120 minutes.
 [10]
- At the end of the incubation, collect samples from both the donor and receiver compartments for analysis. Also, collect a sample from the initial donor solution (T=0).
- 6. Sample Analysis
- Analyze the concentration of GSK2983559 and control compounds in all collected samples using a validated LC-MS/MS method.[5][7]

Data Analysis and Presentation

1. Calculation of Apparent Permeability (Papp)

The apparent permeability coefficient (Papp) in cm/s is calculated using the following equation:

Papp =
$$(dQ/dt) / (A * C_0)$$

Where:

- dQ/dt is the rate of drug appearance in the receiver compartment (mol/s).[10]
- A is the surface area of the permeable membrane (cm²).[10]
- Co is the initial concentration of the drug in the donor compartment (mol/cm³ or mol/mL).[10]
- 2. Calculation of Efflux Ratio (ER)

The efflux ratio is a key indicator of active transport.



 $ER = Papp (B \rightarrow A) / Papp (A \rightarrow B)$

An efflux ratio greater than 2 suggests that the compound is a substrate for an active efflux transporter.

3. Calculation of Percent Recovery

Percent recovery is calculated to assess issues such as compound solubility, metabolism, or non-specific binding to the assay plate.[10]

% Recovery = ((C_f_donor * V_donor) + (C_f_receiver * V_receiver)) / (C_initial_donor * V_donor) * 100

Where:

- C_f is the final concentration.
- V is the volume of the respective compartment.

Data Summary Table

Quantitative results should be presented in a clear, tabular format for easy comparison.

Compound	Papp (A → B) (x 10 ⁻⁶ cm/s)	Papp (B → A) (x 10 ⁻⁶ cm/s)	Efflux Ratio	% Recovery	Permeabilit y Class
GSK2983559	[Insert Value]	[Insert Value]	[Insert Value]	[Insert Value]	[Interpret]
Atenolol (Low)	< 1.0	N/A	N/A	> 80%	Low
Propranolol (High)	> 10.0	N/A	N/A	> 80%	High
Digoxin (Efflux)	[Insert Value]	[Insert Value]	> 2.0	> 70%	Moderate/Lo w

Interpretation of Results

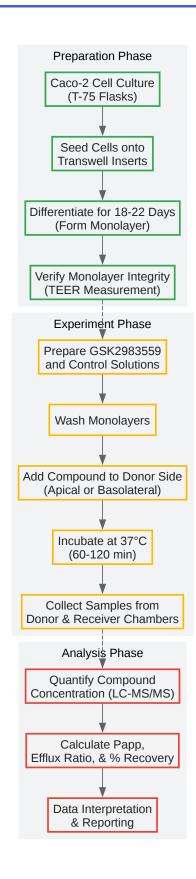


- Papp $< 1.0 \times 10^{-6}$ cm/s: Indicates low permeability.
- 1.0×10^{-6} cm/s < Papp < 10.0×10^{-6} cm/s: Indicates medium permeability.
- Papp > 10.0×10^{-6} cm/s: Indicates high permeability.
- Efflux Ratio > 2: Suggests the compound is actively transported by an efflux pump.
- Low Recovery (<70%): May indicate poor solubility, non-specific binding, or metabolism by Caco-2 cells, requiring further investigation.[10]

Visualizations

Caco-2 Permeability Assay Workflow



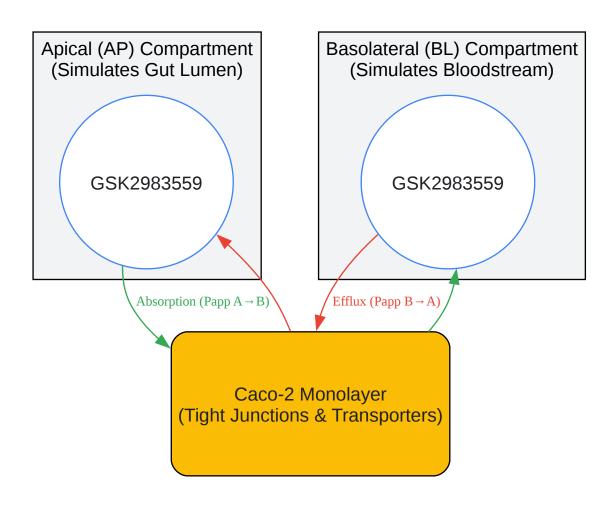


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Caption: A flowchart of the Caco-2 permeability assay from cell culture to final data analysis.



Bidirectional Transport Across Caco-2 Monolayer



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Caption: Diagram illustrating absorptive $(A \rightarrow B)$ and efflux $(B \rightarrow A)$ transport pathways.

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Methodological & Application





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